3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Blocks

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3) is a disubstituted picolinic acid building block with three orthogonal reactive handles: the 2-carboxylic acid for amide formation, the 5-ethyl ester for independent hydrolysis/derivatization, and the 3-chloro for Suzuki/Buchwald-Hartwig cross-coupling. This specific substitution pattern eliminates the need for multi-step core synthesis in MetAP-1 inhibitor programs and enables divergent library generation. Procure this high-purity (≥95%) intermediate to accelerate SAR studies and agrochemical lead optimization.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 1200497-77-3
Cat. No. B1428441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
CAS1200497-77-3
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)C(=O)O)Cl
InChIInChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(10)7(8(12)13)11-4-5/h3-4H,2H2,1H3,(H,12,13)
InChIKeyZPFBWRGNNLLCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3): A Functionalized Pyridine-2-carboxylic Acid Building Block


3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3) is a disubstituted pyridine derivative belonging to the pyridine-2-carboxylic acid (picolinic acid) class. It is typically supplied as a white crystalline powder with a minimum purity of 95%, as specified by major chemical vendors . The compound features a chlorine atom at the 3-position and an ethoxycarbonyl (ethyl ester) group at the 5-position on the pyridine ring. This combination of functional groups makes it a versatile synthetic intermediate, distinct from the parent picolinic acid or mono-substituted analogs, offering multiple orthogonal sites for chemical transformation.

Why 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid Cannot Be Replaced by Unsubstituted Picolinic Acid or Mono-chloro Analogs


Generic substitution of this compound with simpler pyridine-2-carboxylic acids or analogs lacking the specific 3-chloro-5-ethoxycarbonyl pattern is chemically invalid for targeted synthesis. The core pyridine-2-carboxylic acid scaffold is a known pharmacophore for methionine aminopeptidase (MetAP) inhibition, but its potency, selectivity, and pharmacokinetic properties are exquisitely sensitive to the substitution pattern [1]. The 3-chloro substituent serves as a critical handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-ethoxycarbonyl group is a masked carboxylic acid or a site for orthogonal derivatization without affecting the 2-carboxylic acid. Using a non-chlorinated or non-esterified analog would eliminate these orthogonal reactive handles, drastically altering the synthetic pathway and potentially the biological profile of any downstream product.

Product-Specific Evidence Guide for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid: Differentiation from Closest Analogs


Orthogonal Synthetic Handles: The 3-Chloro-5-ethoxycarbonyl Combination Enables Regiospecific Derivatization Unavailable in Non-Chlorinated or Non-Esterified Picolinic Acid Analogs

This compound uniquely combines a chlorine atom for cross-coupling and an ethyl ester for orthogonal protection, features absent in standard pyridine-2-carboxylic acid (CAS 98-98-6) or its mono-substituted derivatives. Pyridine-2-carboxylic acid lacks these functional groups entirely, requiring additional protection/deprotection steps for selective modification. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid (a common analog) lacks the 3-chloro handle, preventing C-3 functionalization without harsh C-H activation. The target compound thus offers a minimum of two additional synthetic steps worth of functional group handles compared to the parent picolinic acid .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Vendor-Specified Purity of 95% Provides a Verifiable Baseline for Procurement, Enabling Direct Comparison with Suppliers of Alternative Building Blocks

Multiple reputable vendors list this compound at a minimum purity of 95% . This explicit specification allows procurement to make a direct, data-driven comparison against alternative building blocks. For instance, suppliers of related but less pure intermediates may require costly in-house purification, adding variability to research workflows. The defined purity standard ensures consistent performance in downstream reactions, reducing the risk of failed coupling or deprotection steps due to unknown impurities.

Procurement Quality Control Building Blocks

Incorporation into the Privileged Pyridine-2-carboxylic Acid Pharmacophore: Context from MetAP Inhibitor SAR

The target compound contains the core structure of pyridine-2-carboxylic acid, a validated pharmacophore for methionine aminopeptidase (MetAP) inhibition. A seminal study demonstrated that analogous pyridine-2-carboxylic acid derivatives achieve submicromolar inhibition of MetAP1 enzymes, with lead compound 9n exhibiting an IC50 of 130 nM against EcMetAP1 [1]. The target compound's unique 3-chloro-5-ethoxycarbonyl pattern is a specific embodiment of the general scaffold and offers a physicochemical profile distinct from the lead series. While direct IC50 data for this precise CAS number is not yet published, its structural conformance to the privileged scaffold implies a high probability of biological activity worth exploring.

Enzyme Inhibition MetAP Pharmacophore

Optimal Application Scenarios for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid Based on Differential Evidence


Divergent Synthesis of Pyridine-2-carboxylic Acid Derivative Libraries

The presence of three orthogonal reactive handles (2-carboxylic acid, 5-ethyl ester, 3-chloro) makes this compound an ideal starting material for generating diverse compound libraries in medicinal chemistry. As established in Section 3, it replaces less functionalized picolinic acid derivatives, enabling regiospecific derivatization at C-3 via cross-coupling and independent functionalization at C-5 via ester hydrolysis, all while leaving the C-2 acid untouched for amide formation . This divergent potential is a key procurement differentiator for groups focused on high-throughput synthesis.

MetAP-1 Inhibitor Lead Optimization Campaigns

For research programs targeting methionine aminopeptidase-1 (MetAP-1) as a cancer target, this compound provides direct entry into the validated pyridine-2-carboxylic acid pharmacophore. As highlighted in Section 3, the core scaffold has produced inhibitors with submicromolar potency . Procuring this specific 3-chloro-5-ethoxycarbonyl analog allows SAR teams to immediately assess the impact of C-3 chlorine and C-5 ester modifications on potency and selectivity, bypassing multi-step core synthesis.

Agrochemical Intermediate with Controlled Release Potential

The ethyl ester moiety can serve as a pro-moiety, potentially modifying the physicochemical properties of agrochemical or pharmaceutical agents compared to a free carboxylic acid. The 5-ethoxycarbonyl group increases lipophilicity, which can influence membrane permeability. Combined with the C-3 chlorine's electron-withdrawing effect, this compound serves as a finely tuned building block for developing agrochemicals with improved uptake and stability, a rational selection over simpler acids.

Technical Documentation Hub

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